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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting preclinical studies with IMM-01, a novel

SIRPα-Fc fusion protein targeting the CD47-SIRPα signaling pathway. Our goal is to enhance

the translational relevance of your preclinical data by providing detailed protocols,

troubleshooting guides, and key quantitative data.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMM-01?

A1: IMM-01 is a recombinant human SIRPα-IgG1 Fc fusion protein that exerts a dual anti-

tumor effect. It competitively blocks the interaction between CD47 on tumor cells and SIRPα on

macrophages, thereby inhibiting the "don't eat me" signal. Simultaneously, its Fc fragment

engages activating Fcγ receptors (FcγRs) on macrophages, delivering an "eat me" signal. This

dual action promotes antibody-dependent cellular phagocytosis (ADCP) of tumor cells.[1][2]

Q2: What are the key advantages of IMM-01 over other CD47-targeting agents?

A2: A key differentiating feature of IMM-01 is its minimal binding to human red blood cells

(RBCs).[3] This is a significant advantage as it reduces the risk of on-target anemia, a common

and serious side effect observed with some anti-CD47 monoclonal antibodies. This favorable
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safety profile allows for higher dosing without the need for a priming dose to mitigate

hematological toxicity.[4]

Q3: In which tumor types has IMM-01 shown preclinical efficacy?

A3: Preclinical studies have demonstrated robust single-agent activity of IMM-01 in

hematological malignancies, including Burkitt's lymphoma (Daudi and Raji cell lines) and acute

myeloid leukemia (HL-60 cell line).[1][2] Furthermore, IMM-01 has shown synergistic anti-tumor

effects when used in combination with other therapeutic agents in solid tumor models.[2]

Q4: What is the rationale for combining IMM-01 with HER2-targeted therapies?

A4: The combination of IMM-01 with HER2-targeted antibodies like trastuzumab is based on

the principle of enhancing ADCP. While trastuzumab opsonizes HER2-positive tumor cells,

IMM-01 blocks the CD47-SIRPα "don't eat me" signal, creating a more potent stimulus for

macrophage-mediated tumor cell engulfment. A bispecific antibody, IMM2902, targeting both

HER2 and CD47, has demonstrated superior preclinical anti-tumor activity compared to the

combination of IMM-01 and trastuzumab, highlighting the potential of this dual-targeting

strategy.[5][6]
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Problem Potential Cause(s) Recommended Solution(s)

Low or no ADCP activity in

vitro

1. Suboptimal Effector-to-

Target (E:T) cell ratio. 2. Low

expression of CD47 on target

cells. 3. Macrophage activation

state is not optimal. 4. Issues

with the Fc receptor

engagement.

1. Optimize the E:T ratio

(typically ranging from 1:1 to

4:1). 2. Confirm high CD47

expression on target cells via

flow cytometry. 3. Use pro-

inflammatory stimuli like IFN-γ

to activate macrophages. 4.

Ensure the use of human

macrophages expressing

appropriate FcγRs.

Inconsistent in vivo tumor

growth in xenograft models

1. Variability in tumor cell

implantation. 2. Health status

of the immunodeficient mice. 3.

Tumor cell line instability.

1. Ensure consistent cell

numbers and injection

volumes. Use of Matrigel can

improve tumor take rate.[7] 2.

Closely monitor animal health

and use age- and sex-matched

cohorts. 3. Use low-passage

cell lines and regularly verify

their phenotype.

Lack of in vivo efficacy despite

strong in vitro data

1. Poor tumor penetration of

IMM-01. 2. Insufficient

macrophage infiltration into the

tumor microenvironment. 3.

Presence of other

immunosuppressive signals in

the tumor microenvironment.

1. Consider alternative dosing

schedules or routes of

administration. 2. Analyze

macrophage infiltration in

tumor sections. Combination

with agents that enhance

macrophage recruitment may

be beneficial. 3. Investigate the

expression of other "don't eat

me" signals or the presence of

immunosuppressive cytokines.

Hematological toxicity

observed in vivo

1. Cross-reactivity with host

(murine) CD47. 2. Off-target

effects of high doses.

1. IMM-01 is designed for

minimal binding to human

RBCs; however, some level of

interaction with mouse cells

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://altogenlabs.com/xenograft-models/lymphoma-xenograft/daudi-xenograft-model/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


might occur. Monitor

hematological parameters

closely. 2. Perform a dose-

escalation study to determine

the maximum tolerated dose

(MTD).

Data Presentation
Table 1: In Vitro Activity of IMM-01

Parameter Value Assay Cell Line

Binding Affinity to

CD47 (EC50)
0.4967 nM Flow Cytometry Jurkat-CSR

ADCP Induction

(EC50)
0.1389 nM

Flow Cytometry-based

Phagocytosis Assay
Not Specified

ADCC Induction Moderate Not Specified Not Specified

CDC Induction None Not Specified Not Specified

Data sourced from[2]

Table 2: In Vivo Efficacy of IMM-01 in Hematological Malignancy Models
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Tumor Model Cell Line Treatment Dose Outcome

Burkitt's

Lymphoma

Xenograft

Daudi
IMM-01

Monotherapy
5 mg/kg

97.48% Tumor

Growth Inhibition

(TGI) at Day 24

Burkitt's

Lymphoma

Orthotopic

Raji
IMM-01 +

Rituximab
5 mg/kg (each)

100% survival at

80 days

Data sourced

from a study on

IMM-01's anti-

tumor activity.

Table 3: Preclinical Efficacy of IMM2902 (HER2xCD47 Bispecific)

Tumor Model Treatment Dose Range Outcome

Human Breast Cancer

Xenograft
IMM2902 3.5 - 10 mg/kg

Stronger anti-tumor

activity than IMM-01 +

trastuzumab

Human Gastric

Cancer Xenograft
IMM2902 1 - 18 mg/kg

Stronger anti-tumor

activity than IMM-01 +

trastuzumab

Data sourced from[5]

[6]

Experimental Protocols
Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay
This protocol is adapted from standard ADCP assay methodologies and tailored for testing a

SIRPα-Fc fusion protein like IMM-01.

1. Materials:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/369814484_Abstract_2938_Preclinical_development_of_a_novel_bispecific_mAb-Trap_fusion_protein_IMM2902_targeting_both_HER2_and_CD47_as_cancer_immunotherapy
https://aacrjournals.org/cancerres/article/83/7_Supplement/2938/724307/Abstract-2938-Preclinical-development-of-a-novel
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target tumor cells (e.g., Daudi, Raji) with high CD47 expression.
Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation.
Macrophage colony-stimulating factor (M-CSF).
IMM-01 and isotype control antibody.
CFSE or other fluorescent cell labeling dye.
FACS buffer (PBS with 2% FBS).

2. Macrophage Differentiation:

Isolate monocytes from PBMCs using CD14 magnetic beads.
Culture monocytes in RPMI-1640 supplemented with 10% FBS and 50 ng/mL M-CSF for 5-7
days to differentiate into macrophages.

3. ADCP Assay Procedure:

Label target cells with CFSE according to the manufacturer's protocol.
Plate differentiated macrophages in a 96-well plate.
Opsonize CFSE-labeled target cells with varying concentrations of IMM-01 or isotype control
for 30 minutes at 37°C.
Add the opsonized target cells to the macrophages at an optimized Effector:Target (E:T) ratio
(e.g., 1:2).
Co-culture for 2-4 hours at 37°C.
Gently wash the wells to remove non-phagocytosed target cells.
Harvest the macrophages and analyze by flow cytometry.
Gate on the macrophage population and quantify the percentage of CFSE-positive
macrophages, indicating phagocytosis.

In Vivo Xenograft Model for Burkitt's Lymphoma
This protocol is based on established methods for Daudi and Raji xenograft models.[7][8]

1. Materials:

Daudi or Raji lymphoma cells.
Immunodeficient mice (e.g., NOD/SCID or NSG).
Matrigel (optional).
IMM-01 and vehicle control.

2. Tumor Implantation:
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Subcutaneous model (Daudi): Inject 5-10 x 10^6 Daudi cells in PBS (optionally mixed with
Matrigel) subcutaneously into the flank of the mice.
Orthotopic model (Raji): Inject 1-5 x 10^6 Raji cells intravenously via the tail vein.

3. Treatment and Monitoring:

Once tumors are palpable (for subcutaneous models) or after a set period for engraftment
(for orthotopic models), randomize mice into treatment groups.
Administer IMM-01 (e.g., 5 mg/kg) and vehicle control via intraperitoneal or intravenous
injection according to the desired schedule (e.g., twice weekly).
Monitor tumor growth by caliper measurements (subcutaneous) or bioluminescence imaging
(if using luciferase-expressing cells).
Monitor animal health and body weight regularly.
At the end of the study, euthanize mice and harvest tumors and other relevant tissues for
further analysis (e.g., immunohistochemistry for macrophage infiltration).

Mandatory Visualizations
Caption: Mechanism of action of IMM-01.
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Caption: Experimental workflow for an ADCP assay.
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Potential Causes

Troubleshooting Strategies
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Caption: Troubleshooting logic for in vitro to in vivo discrepancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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